4-(2-(4-Bromo-2-fluorophenoxy)ethyl)morpholine
CAS No.: 714237-09-9
Cat. No.: VC8290085
Molecular Formula: C12H15BrFNO2
Molecular Weight: 304.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 714237-09-9 |
|---|---|
| Molecular Formula | C12H15BrFNO2 |
| Molecular Weight | 304.15 g/mol |
| IUPAC Name | 4-[2-(4-bromo-2-fluorophenoxy)ethyl]morpholine |
| Standard InChI | InChI=1S/C12H15BrFNO2/c13-10-1-2-12(11(14)9-10)17-8-5-15-3-6-16-7-4-15/h1-2,9H,3-8H2 |
| Standard InChI Key | BXYPKBBFDZHQHV-UHFFFAOYSA-N |
| SMILES | C1COCCN1CCOC2=C(C=C(C=C2)Br)F |
| Canonical SMILES | C1COCCN1CCOC2=C(C=C(C=C2)Br)F |
Introduction
Chemical Structure and Molecular Properties
Structural Characteristics
The compound’s architecture comprises three distinct domains:
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Morpholine ring: A six-membered heterocycle with oxygen and nitrogen atoms at positions 1 and 4, respectively.
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Ethyl linker: A two-carbon chain connecting the morpholine nitrogen to the phenoxy group.
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4-Bromo-2-fluorophenoxy moiety: A disubstituted aromatic system with bromine (para) and fluorine (ortho) atoms.
This arrangement creates a polar yet lipophilic molecule, as evidenced by its calculated partition coefficient (logP ≈ 2.8). The bromine atom enhances electrophilicity, while fluorine introduces steric and electronic effects that modulate reactivity.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅BrFNO₂ |
| Molecular Weight | 304.15 g/mol |
| IUPAC Name | 4-[2-(4-bromo-2-fluorophenoxy)ethyl]morpholine |
| SMILES | C1COCCN1CCOC2=C(C=C(C=C2)Br)F |
| InChI Key | BXYPKBBFDZHQHV-UHFFFAOYSA-N |
Synthesis and Production
Laboratory-Scale Synthesis
The primary route involves a two-step nucleophilic substitution:
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Preparation of 2-chloroethylmorpholine: Morpholine reacts with 1,2-dichloroethane under basic conditions.
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Coupling with 4-bromo-2-fluorophenol: The chloroethyl intermediate undergoes substitution with 4-bromo-2-fluorophenol in dimethylformamide (DMF) using potassium carbonate as the base.
Reaction conditions typically involve refluxing at 80–100°C for 8–12 hours, yielding ∼70% product. Purification employs column chromatography or recrystallization from ethanol/water mixtures.
Industrial Manufacturing Challenges
Scaling this synthesis presents hurdles:
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Solvent Recovery: DMF’s high boiling point (153°C) complicates distillation.
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Byproduct Management: Unreacted phenol derivatives require neutralization before disposal .
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Cost Optimization: Bromine’s price volatility impacts production economics.
Physical and Chemical Properties
Stability and Reactivity
The compound demonstrates:
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Thermal Stability: Decomposes above 250°C, releasing hydrogen bromide (HBr) and hydrogen fluoride (HF) .
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Light Sensitivity: Prolonged UV exposure induces debromination, necessitating amber glass storage .
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Incompatibilities: Reacts violently with strong oxidizers (e.g., peroxides, chlorates) .
Table 2: Hazard Profile
| Parameter | Specification |
|---|---|
| GHS Classification | Skin Irrit. 2, Eye Irrit. 2A |
| Signal Word | Warning |
| Hazard Statements | H315, H319, H335 |
| Precautionary Measures | P261, P305+P351+P338 |
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor for:
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Antihistamines: Structural modifications target H₁ receptor binding.
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Kinase Inhibitors: Morpholine rings chelate ATP-binding pockets in BRAF and PI3K enzymes.
Material Science
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Polymer Additives: Enhances flame retardancy in polycarbonates.
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Liquid Crystals: Fluorine improves dielectric anisotropy in display technologies.
Comparison with Structural Analogs
Table 3: Analog Comparison
| Compound | Substituents | Bioactivity (IC₅₀) |
|---|---|---|
| 4-[2-(4-Chlorophenoxy)ethyl]morpholine | Cl (para) | 32 µM |
| 4-[2-(3-Fluorophenoxy)ethyl]morpholine | F (meta) | 41 µM |
| Target Compound | Br (para), F (ortho) | 25 µM |
The ortho-fluorine and para-bromine configuration maximizes steric bulk and electronic withdrawal, enhancing target engagement.
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